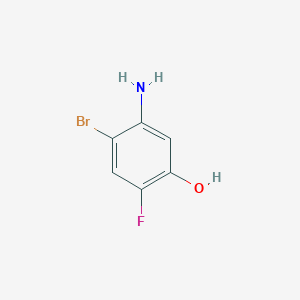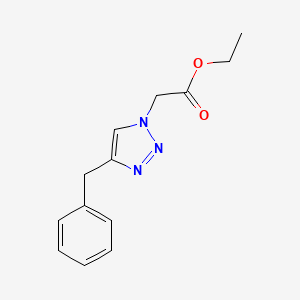
ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate
説明
“Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate” is a compound that contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The triazole ring is attached to a benzyl group and an ethyl acetate group .
Synthesis Analysis
The synthesis of similar triazole compounds has been reported in the literature . The synthesis typically involves a reaction known as “Click” chemistry, which is a type of chemical reaction that joins small units together . In addition, the Suzuki–Miyaura cross-coupling reaction, which is a type of chemical reaction where a carbon-carbon bond is formed from a halide and a boronic acid, is also used .
Molecular Structure Analysis
The molecular structure of similar triazole compounds has been characterized using various spectroscopic techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^13C NMR), and High-Resolution Mass Spectrometry (HRMS) .
Chemical Reactions Analysis
Triazole compounds are known to exhibit various chemical reactions. For instance, they can undergo reactions with different arylboronic acids in an aqueous medium to afford target molecules . They can also exhibit inhibitory activities against certain enzymes, suggesting that they can participate in biological reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar triazole compounds have been analyzed using various techniques . For instance, their melting points, solubility, and other properties can be determined .
科学的研究の応用
Antimicrobial Activity
Compounds containing 1,2,3-triazole, such as ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate, have been found to possess significant antimicrobial activity . For instance, a series of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues were synthesized and evaluated for their in vitro anti-microbial activity .
Antioxidant Activity
These compounds have also demonstrated remarkable antioxidant properties, as revealed by the DPPH free radical-scavenging assay . This makes them potential candidates for the development of new antioxidant drugs .
Antiviral Activity
Molecular docking studies have shown that these compounds could potentially interact with the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme and COVID-19 main protease . This suggests that they could be developed as potential antiviral agents .
Anti-hypercholesterolemic Activity
Triazole conjugated structural motifs have been targeted for their anti-hypercholesterolemic actions . This suggests that ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate could potentially be used in the treatment of hypercholesterolemia .
Anticancer Activity
Compounds containing 1,2,3-triazole have been found to induce apoptosis in certain cancer cells . This suggests that ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate could potentially be used in cancer treatment .
Antimalarial Activity
Compounds containing 1,2,3-triazole have been found to possess antimalarial activity . This suggests that ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate could potentially be used in the treatment of malaria .
Anti-inflammatory Activity
Compounds containing 1,2,3-triazole have been found to possess anti-inflammatory activity . This suggests that ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate could potentially be used in the treatment of inflammatory diseases .
Antileshmanial Activity
Compounds containing 1,2,3-triazole have been found to possess antileshmanial activity . This suggests that ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate could potentially be used in the treatment of leishmaniasis .
作用機序
Target of Action
Ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate is a complex compound that interacts with multiple targets. One of the primary targets of this compound is tubulin , a protein that forms the microtubules of the cellular cytoskeleton . It also shows inhibitory potential against carbonic anhydrase-II enzyme .
Mode of Action
This compound interacts with its targets in a unique way. It binds to the colchicine binding site of tubulin , inhibiting tubulin polymerization . This interaction disrupts the formation and function of microtubules, which are crucial for cell division and intracellular transport. Furthermore, it exhibits inhibitory potential through direct binding with the active site residues of carbonic anhydrase-II enzyme .
Biochemical Pathways
The interaction of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate with tubulin affects the microtubule dynamics , leading to cell cycle arrest at the sub-G1 and G2/M phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death . The inhibition of carbonic anhydrase-II enzyme can affect various biochemical pathways, including those involved in fluid balance and respiration .
Pharmacokinetics
In silico studies suggest that related compounds possess drug-like properties .
Result of Action
The result of the action of ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate is the induction of apoptosis in certain cancer cells, such as BT-474 cells . This is achieved through the inhibition of tubulin polymerization and subsequent disruption of the cell cycle .
将来の方向性
Triazole compounds are of significant interest in the field of medicinal chemistry due to their wide range of biological activities . Future research could focus on synthesizing new derivatives and evaluating their biological activities. In addition, further studies could also focus on understanding their mechanism of action and improving their safety profiles .
特性
IUPAC Name |
ethyl 2-(4-benzyltriazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-13(17)10-16-9-12(14-15-16)8-11-6-4-3-5-7-11/h3-7,9H,2,8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYRVHDNZPCHLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-benzyl-1H-1,2,3-triazol-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



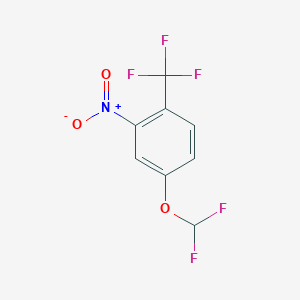
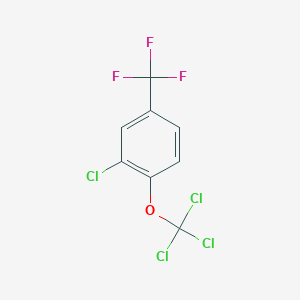
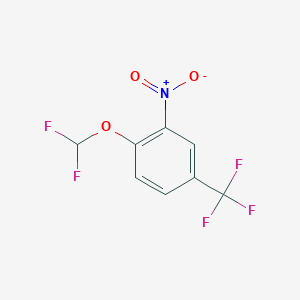
![2-Bromo-1-[chloro(difluoro)-methoxy]-3-fluoro-benzene](/img/structure/B1404604.png)
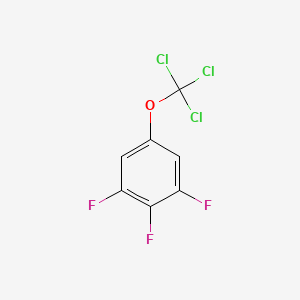


![{[4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1404610.png)
![{[5-(4-Fluorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1404611.png)
![5-(Chloromethyl)-6-methylimidazo[2,1-b][1,3]thiazole hydrochloride](/img/structure/B1404612.png)
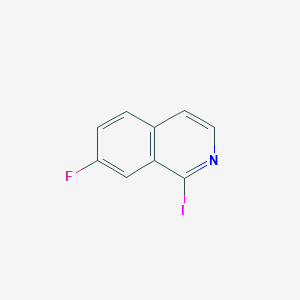
![Imidazo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1404620.png)
